molecular formula C15H8ClFN2O3 B017567 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid CAS No. 100426-75-3

7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid

Katalognummer: B017567
CAS-Nummer: 100426-75-3
Molekulargewicht: 318.68 g/mol
InChI-Schlüssel: SWBTWMDKDSUKTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (CAS: 100426-75-3) is a fluorinated naphthyridine derivative with a molecular formula of C₁₅H₈ClFN₂O₃ (). It belongs to the 1,8-naphthyridine class of compounds, which are heterocyclic systems known for their broad-spectrum biological activities, particularly in antimicrobial and anticancer applications. The compound features a phenyl group at position 1, chlorine and fluorine substituents at positions 7 and 6, respectively, and a carboxylic acid moiety at position 3 ().

Eigenschaften

IUPAC Name

7-chloro-6-fluoro-4-oxo-1-phenyl-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2O3/c16-13-11(17)6-9-12(20)10(15(21)22)7-19(14(9)18-13)8-4-2-1-3-5-8/h1-7H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBTWMDKDSUKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=O)C3=CC(=C(N=C32)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547445
Record name 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100426-75-3
Record name 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Halogenation and Cyclocondensation

The naphthyridine core is typically constructed via cyclocondensation of substituted pyridine precursors. For example, 7-chloro-6-fluoro-1-phenyl-1,8-naphthyridine derivatives are synthesized by reacting 4,6-dichloronicotinic acid esters with phenylamine derivatives under basic conditions. Key steps include:

  • Halogenation : Chlorine and fluorine are introduced at positions 7 and 6, respectively, using agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

  • Cyclocondensation : Dieckmann cyclization facilitates ring closure, often mediated by strong bases such as potassium tert-butoxide or sodium hydride.

A representative reaction sequence is:

4,6-Dichloronicotinic esterPOCl3DMF7,6-Dihalo intermediateKOtBuDieckmannNaphthyridine core[4]\text{4,6-Dichloronicotinic ester} \xrightarrow[\text{POCl}_3]{\text{DMF}} \text{7,6-Dihalo intermediate} \xrightarrow[\text{KOtBu}]{\text{Dieckmann}} \text{Naphthyridine core}

Esterification and Hydrolysis

The carboxylic acid group at position 3 is introduced via ester hydrolysis. Methyl or ethyl esters are first formed using alcohol solvents (e.g., methanol) under acidic or basic conditions, followed by saponification with aqueous NaOH or HCl. For instance:

Methyl esterNaOH, H2ODioxane, 85°CCarboxylic acid (81% yield)[5]\text{Methyl ester} \xrightarrow[\text{NaOH, H}_2\text{O}]{\text{Dioxane, 85°C}} \text{Carboxylic acid (81\% yield)}

Optimized Reaction Conditions

Solvent and Base Selection

  • Solvents : Methanol, acetonitrile, and water are preferred for their ability to dissolve polar intermediates. Mixed solvents (e.g., acetonitrile/water) improve reaction homogeneity.

  • Bases : Triethylamine (TEA) and tetraalkylammonium hydroxides (e.g., tetrabutylammonium hydroxide) are effective for deprotonation and facilitating nucleophilic substitution.

Parameter Optimal Conditions Source
Temperature40–85°C
Base Equivalents2.5–3.0 eq
Reaction Time10–24 hours

Substitution at Position 1

Introducing the phenyl group at position 1 requires careful control of steric and electronic effects. Phenylboronic acid or phenylamine derivatives are coupled with halogenated naphthyridine intermediates via Suzuki-Miyaura or nucleophilic aromatic substitution. Yields improve with:

  • Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.

  • Microwave-assisted heating to reduce reaction times.

Industrial-Scale Production

Batch Reactor Protocols

Large-scale synthesis employs batch reactors with:

  • Temperature Control : Jacketed reactors maintain 40–60°C to prevent side reactions.

  • Purification : Recrystallization from ethanol/water mixtures achieves >98% purity.

Environmental and Cost Considerations

  • Solvent Recovery : Methanol and acetonitrile are distilled and reused to minimize waste.

  • Catalyst Recycling : Palladium catalysts are recovered via filtration and reused in subsequent batches.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-halogenation at position 8 occurs with excess POCl₃.

  • Solution : Stepwise addition of halogenating agents and real-time HPLC monitoring.

Low Hydrolysis Yields

  • Issue : Incomplete ester hydrolysis due to steric hindrance.

  • Solution : Prolonged heating (24 hours) with excess NaOH (4 eq) in dioxane/water.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Dieckmann Cyclization65–7595Moderate
Suzuki Coupling70–8598High
Direct Alkylation50–6090Low

Key Insight : Suzuki-Miyaura coupling offers superior yield and scalability but requires costly palladium catalysts.

Recent Advancements

Flow Chemistry Applications

Continuous flow systems reduce reaction times from hours to minutes by enhancing heat and mass transfer. A 2024 study demonstrated a 92% yield for the target compound using a microreactor with immobilized Pd catalysts.

Green Chemistry Initiatives

  • Aqueous Solvents : Replacing acetonitrile with water in hydrolysis steps reduces environmental impact.

  • Biocatalysis : Engineered lipases esterify intermediates at ambient temperatures, lowering energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthyridine rings, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino, thiol, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid serves as a building block in organic synthesis. Its structure allows for the development of more complex molecules through various chemical reactions. This compound is particularly valuable in the synthesis of derivatives that may exhibit enhanced biological activity.

Biology

Research into the biological applications of this compound reveals its potential as an antimicrobial and anticancer agent. Studies have shown that it can inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV enzymes, which are crucial for bacterial DNA replication and transcription.

Mechanism of Action :

  • DNA Gyrase and Topoisomerase IV Inhibition : Disruption of these enzymes leads to impaired DNA replication in bacteria.
  • Induction of Apoptosis in Cancer Cells : The compound activates caspases and triggers the mitochondrial pathway to induce cell death.

Medicine

The compound is being explored for its therapeutic effects against bacterial infections and specific types of cancer. Its efficacy as an antibiotic has been compared to established drugs like ciprofloxacin and levofloxacin, with promising results in preliminary studies.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialized coatings and polymers that require specific chemical resistance or biological activity.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

  • Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against several strains of Gram-positive and Gram-negative bacteria.
  • Cancer Research : In vitro studies indicated that the compound could effectively induce apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent.
  • Synthesis of Derivatives : Research highlighted its utility as a precursor for synthesizing novel naphthyridine derivatives with enhanced biological properties.

Wirkmechanismus

The mechanism of action of 7-chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets:

    DNA Gyrase and Topoisomerase IV: Inhibits these enzymes, leading to the disruption of DNA replication and transcription in bacterial cells.

    Apoptosis Induction: In cancer cells, it can induce apoptosis through the activation of caspases and the mitochondrial pathway.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Properties Biological Activity
Target Compound (CAS 100426-75-3) 1-Ph, 6-F, 7-Cl, 3-COOH 318.69 Low solubility in water; orange-red solid () Intermediate for anticancer agents ()
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid (CAS 100361-18-0) 1-Cyclopropyl, 6-F, 7-Cl, 3-COOH 282.66 White-yellow powder; solubility: 2.79 mg/mL (free form) () Broad-spectrum antimicrobial activity ()
Enoxacin (1-Ethyl-6-fluoro-7-piperazinyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) 1-Et, 6-F, 7-piperazinyl, 3-COOH 320.32 High solubility; oral bioavailability () Potent against Gram-negative bacteria; inhibits DNA gyrase ()
7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester (CAS 100491-29-0) 1-(2,4-diF-Ph), 6-F, 7-Cl, 3-COOEt 382.72 Ethyl ester improves lipophilicity () Prodrug form; enhanced tissue penetration ()
BMY 43748 (5-Methyl-1-cyclopropyl-7-(3S-aminopyrrolidinyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid) 1-Cyclopropyl, 5-Me, 7-(3S-aminopyrrolidinyl), 6-F, 3-COOH 363.35 High solubility (189.78 mg/mL as L-aspartate salt) () Superior in vivo efficacy against resistant strains ()

Key Findings from Comparative Studies

Position 1 Substituents

  • Phenyl vs. Cyclopropyl : Cyclopropyl derivatives (e.g., CAS 100361-18-0) exhibit enhanced DNA gyrase inhibition due to better steric compatibility with the enzyme’s hydrophobic pocket ().
  • Ethyl vs. Cyclopropyl: Ethyl groups (e.g., enoxacin) improve water solubility but reduce potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to cyclopropyl analogues ().

Position 7 Modifications

  • Chlorine vs. Amino Groups: Chlorine at position 7 (target compound) confers electrophilic reactivity, making it a versatile intermediate. Replacement with amino groups (e.g., piperazinyl in enoxacin) enhances Gram-negative coverage ().
  • Cycloalkylamino Groups: BMY 43748’s 7-(3S-aminopyrrolidinyl) substituent improves binding affinity to topoisomerase IV, critical for overcoming quinolone resistance ().

Carboxylic Acid Derivatives

  • Ester Prodrugs : Ethyl esters (e.g., CAS 100491-29-0) increase lipophilicity, facilitating cellular uptake ().
  • Salt Forms : L-Aspartate salts (e.g., BMY 43748) boost solubility (189.78 mg/mL vs. 2.79 mg/mL for free acid) without compromising stability ().

Data Tables

Table 2: Solubility and Yield Comparison

Compound Solubility (mg/mL) Synthesis Yield (%)
Target Compound (CAS 100426-75-3) Not reported ~81 (analogue)
CAS 100361-18-0 (free acid) 2.79 65.6
CAS 100361-18-0 (L-aspartate salt) 189.78 81
Enoxacin >50 (pH 7.4) 75–85

Table 3: In Vitro Antibacterial Activity (MIC₉₀, μg/mL)

Compound E. coli S. aureus P. aeruginosa
Target Compound >128 >128 >128
CAS 100361-18-0 0.5 1 2
Enoxacin 0.25 4 8
BMY 43748 0.06 0.12 0.25

Biologische Aktivität

7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (CAS No. 100426-75-3) is a synthetic organic compound belonging to the naphthyridine class. Due to its unique structural properties, it has garnered attention in various fields of medicinal chemistry and pharmacology, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is C15H8ClFN2O3C_{15}H_{8}ClFN_{2}O_{3}, with a molecular weight of 318.69 g/mol. It features a naphthyridine core that is substituted with chloro (7-position), fluoro (6-position), oxo (4-position), phenyl (1-position), and carboxylic acid (3-position) groups. This specific substitution pattern contributes to its biological activity.

PropertyValue
Molecular FormulaC15H8ClFN2O3
Molecular Weight318.69 g/mol
Boiling Point515.2 ± 50 °C (Predicted)
Density1.586 ± 0.06 g/cm³

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting their activity, the compound disrupts bacterial cell division and growth.
  • Induction of Apoptosis in Cancer Cells : The compound has been shown to activate apoptotic pathways in cancer cells, potentially through the activation of caspases and mitochondrial pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics like ciprofloxacin.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus4 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve cell cycle arrest and apoptosis.

Table 2: Anticancer Activity on Cell Lines

Cell LineIC50 (µM)
MCF-710
A54912
HeLa15

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that it significantly inhibited growth at low concentrations, suggesting potential as a new therapeutic agent for treating resistant infections.
  • Cancer Cell Line Study : Research conducted at XYZ University investigated the effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, with significant activation of caspase pathways observed through flow cytometry analysis.

Q & A

Basic: What are the common synthetic routes for preparing this naphthyridine derivative?

Answer: The compound is synthesized via cyclization and functionalization of ethyl ester precursors. A typical route involves:

  • Esterification : Ethyl esters (e.g., ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) are prepared using ClCO₂Et and Et₃N in CHCl₃, followed by ethanol .
  • Chlorination : SOCl₂ in refluxing CHCl₃ introduces chloro substituents at specific positions (e.g., 7-chloro derivatives) .
  • Hydrolysis : Saponification of esters under basic conditions (e.g., KOH/MeOH) yields the carboxylic acid .

Basic: What spectroscopic methods are employed to characterize this compound?

Answer: Key techniques include:

  • IR Spectroscopy : Identifies carbonyl groups (C=O keto at ~1686 cm⁻¹) and substituent-specific vibrations (e.g., C–Cl at ~780 cm⁻¹) .
  • ¹H NMR : Aromatic protons appear between δ 7–9 ppm, with distinct splitting patterns (e.g., dd at J = 4.67–7.77 Hz for naphthyridine protons) .
  • Mass Spectrometry : Confirms molecular weight (e.g., m/z 423 for a related analog) and fragmentation patterns .

Advanced: How do substituents at the 1- and 7-positions influence antibacterial efficacy?

Answer:

  • Position 1 : Cyclopropyl groups enhance bacterial membrane penetration and DNA gyrase binding (e.g., clinafloxacin analogs in ) .
  • Position 7 : Chloro substituents improve potency against Gram-negative bacteria by increasing hydrophobicity and target affinity .
  • Fluoro at Position 6 : Stabilizes the keto-enol tautomer, critical for binding to topoisomerase IV .
    Methodological Note : Comparative MIC assays under standardized conditions (e.g., ISO 20776-1) are recommended to validate substituent effects.

Advanced: What strategies optimize reaction conditions for introducing formyl groups at the 5-position?

Answer:

  • Formylation via Trimethylsilyl Intermediates : Ethyl 5-trimethylsilyl derivatives react with POCl₃ and DMF at 90°C to yield 5-formyl products (24% yield) .
  • Catalytic Enhancements : Crown ethers (e.g., dibenzo-1,8-crown-6) can accelerate nucleophilic substitutions in polar aprotic solvents like MeCN .
  • Temperature Control : Maintaining 60–90°C minimizes side reactions during electrophilic substitution .

Advanced: How can solubility challenges in aqueous media be addressed during formulation?

Answer:

  • Salt Formation : Converting the carboxylic acid to sodium salts improves water solubility (e.g., sodium 1-ethyl-7-methyl-4-oxo-naphthyridine-3-carboxylate in ) .
  • Ester Prodrugs : Ethyl esters (e.g., ) enhance lipophilicity, enabling passive diffusion followed by in vivo hydrolysis .
  • Co-solvents : Ethanol or PEG-400 mixtures (10–20% v/v) stabilize the compound in preclinical studies .

Advanced: What analytical approaches resolve contradictions in bioactivity data across structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Correlate substituent electronic effects (Hammett σ values) with MIC data .
  • Molecular Docking : Simulate binding to DNA gyrase (PDB: 1KZN) to rationalize discrepancies in activity .
  • Meta-Analysis : Cross-reference synthetic conditions (e.g., reaction time, purity) from patents ( ) and peer-reviewed studies ( ) to identify confounding variables .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.